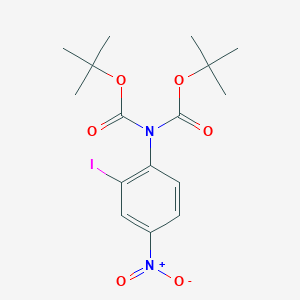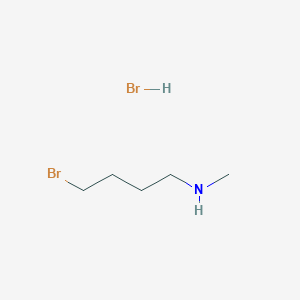
Bis(1,1-dimethylethyl)-(2-iodo-4-nitrophenyl) imidodicarbonate
描述
Bis(1,1-dimethylethyl)-(2-iodo-4-nitrophenyl) imidodicarbonate , also known by its chemical formula C10H19NO4 , is a white solid that exhibits solubility in organic solvents. It serves as a reagent for the preparation of primary amines from alkyl halides .
Molecular Structure Analysis
The molecular formula C10H19NO4 suggests a composition of ten carbon atoms, nineteen hydrogen atoms, one nitrogen atom, and four oxygen atoms. To visualize its structure, refer to the chemical diagram or three-dimensional models available in scientific databases such as SciFinder .
科学研究应用
Bis(1,1-dimethylethyl)-(2-iodo-4-nitrophenyl) imidodicarbonate has been used in a variety of scientific research applications, including as a catalytic agent for organic reactions, as a reagent for the synthesis of polymers, and as a stabilizing agent for proteins. This compound has also been used as a fluorescent labeling agent for proteins and other biological molecules. In addition, this compound has been used as an antioxidant and as a reagent for the synthesis of small molecules.
作用机制
Bis(1,1-dimethylethyl)-(2-iodo-4-nitrophenyl) imidodicarbonate is a unique compound that has a wide range of potential applications due to its ability to react with various organic compounds and its stability in both acidic and basic solutions. This compound is able to react with organic compounds through a process known as electrophilic substitution. This process involves the transfer of electrons from the organic compound to the this compound molecule, which results in a new compound. The new compound is then able to react with other organic compounds, resulting in the formation of new compounds.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. This compound has been found to be an antioxidant, meaning that it can scavenge free radicals and prevent them from damaging cells. This compound has also been found to be an anti-inflammatory agent, meaning that it can reduce inflammation in the body. Additionally, this compound has been found to be an anti-microbial agent, meaning that it can inhibit the growth of bacteria and other microorganisms.
实验室实验的优点和局限性
Bis(1,1-dimethylethyl)-(2-iodo-4-nitrophenyl) imidodicarbonate has several advantages for use in laboratory experiments. This compound is relatively stable in both acidic and basic solutions, meaning that it can be used in a variety of different experiments. In addition, this compound is relatively non-toxic, making it a safe reagent to use in laboratory experiments. However, this compound is not very soluble in water, which can limit its use in some experiments.
未来方向
For Bis(1,1-dimethylethyl)-(2-iodo-4-nitrophenyl) imidodicarbonate include further research into its antioxidant, anti-inflammatory, and anti-microbial properties. This compound could also be used to synthesize new polymers and small molecules. Additionally, this compound could be used as a fluorescent labeling agent for proteins and other biological molecules. Finally, this compound could be used to create new catalytic agents for organic reactions.
属性
IUPAC Name |
tert-butyl N-(2-iodo-4-nitrophenyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21IN2O6/c1-15(2,3)24-13(20)18(14(21)25-16(4,5)6)12-8-7-10(19(22)23)9-11(12)17/h7-9H,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHRDEPYWFJTDPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=C(C=C(C=C1)[N+](=O)[O-])I)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21IN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401163053 | |
| Record name | 1,3-Bis(1,1-dimethylethyl) 2-(2-iodo-4-nitrophenyl)imidodicarbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401163053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
395639-04-0 | |
| Record name | 1,3-Bis(1,1-dimethylethyl) 2-(2-iodo-4-nitrophenyl)imidodicarbonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=395639-04-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Bis(1,1-dimethylethyl) 2-(2-iodo-4-nitrophenyl)imidodicarbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401163053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![(E)-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-(phenyldiazenyl)pyriMidine-4,6-diaMine](/img/structure/B3036581.png)
![5-Chloro-7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidine](/img/structure/B3036583.png)
![1,3-dihydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B3036587.png)

